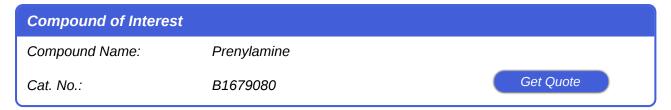


A Comparative Analysis of Prenylamine's Potency Against Modern Antianginal Drugs

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the historical antianginal drug **prenylamine** with modern therapeutic alternatives. The analysis is based on available clinical data and focuses on the comparative potency and mechanisms of action.

Executive Summary

Prenylamine, a calcium channel blocker with a unique mechanism of action, was introduced in the 1960s for the treatment of angina pectoris. However, it was withdrawn from the market in 1988 due to safety concerns, specifically the risk of QT interval prolongation and Torsades de Pointes.[1] Modern antianginal therapies, including beta-blockers, other calcium channel blockers, late sodium current inhibitors, and If inhibitors, have since been developed with different mechanisms of action and established safety profiles. This guide presents a comparative overview of the available efficacy data for **prenylamine** and these contemporary agents, alongside a review of their underlying signaling pathways and the methodologies of key clinical trials.

Data Presentation: A Comparative Look at Efficacy

The following tables summarize the quantitative data from clinical trials of **prenylamine** and modern antianginal drugs. It is important to note that the data for **prenylamine** is from older, smaller studies, which may not be directly comparable to the larger, more recent trials of modern agents.



Table 1: Reduction in Angina Attack Frequency

Drug Class	Drug	Clinical Trial	Dosage	Baseline (Attacks/ Week)	Post- Treatmen t (Attacks/ Week)	Reductio n
Historical	Prenylamin e	Sosa & McGregor, 1963	270 mg/day	Not Specified	Statistically significant reduction (p<0.05)	Not Quantified
Late Sodium Current Inhibitor	Ranolazine	CARISA	750 mg BID	~4.5	2.5	~2.0
Late Sodium Current Inhibitor	Ranolazine	CARISA	1000 mg BID	~4.5	2.1	~2.4
Late Sodium Current Inhibitor	Ranolazine	ERICA	1000 mg BID	5.6	2.9	2.7
If Inhibitor	Ivabradine	INITIATIVE	10 mg BID	4.1	1.0	3.1

Table 2: Reduction in Nitroglycerin Consumption



Drug Class	Drug	Clinical Trial	Dosage	Baseline (Tablets/ Week)	Post- Treatmen t (Tablets/ Week)	Reductio n
Historical	Prenylamin e	Sosa & McGregor, 1963	270 mg/day	Not Specified	Statistically significant reduction (p<0.05)	Not Quantified
Late Sodium Current Inhibitor	Ranolazine	CARISA	750 mg BID	Not Specified	Reduced	Not Quantified
Late Sodium Current Inhibitor	Ranolazine	CARISA	1000 mg BID	Not Specified	Reduced	Not Quantified
Late Sodium Current Inhibitor	Ranolazine	ERICA	1000 mg BID	4.7	2.0	2.7
If Inhibitor	Ivabradine	INITIATIVE	10 mg BID	2.3	0.5	1.8

Table 3: Improvement in Exercise Tolerance



Drug Class	Drug	Clinical Trial	Parameter	Improvement
Late Sodium Current Inhibitor	Ranolazine	CARISA	Exercise Duration	+24 to +34 seconds vs. placebo
If Inhibitor	Ivabradine	INITIATIVE	Time to 1mm ST Depression	Increased vs. placebo
Potassium Channel Opener	Nicorandil	IONA	Primary Endpoint (CHD death, non-fatal MI, or unplanned hospital admission for cardiac chest pain)	Reduced incidence (13.1% vs 15.5% in placebo)

Experimental Protocols: A Methodological Overview Prenylamine Studies

- Sosa & McGregor, 1963: This study involved 14 patients with angina pectoris. The protocol consisted of a one-month treatment period with prenylamine (270 mg/day), preceded and followed by one-month placebo periods. Efficacy was assessed through twice-monthly treadmill exercise tests and daily patient records of anginal attacks and nitroglycerin consumption.[2]
- Cardoe, 1970: This two-year study followed twelve out-patients who had previously
 participated in a double-blind trial of prenylamine lactate. The primary endpoints were the
 daily anginal attack rate and glyceryl trinitrate consumption. A further double-blind, placebocontrolled phase was included to confirm the drug's efficacy.

Modern Antianginal Drug Trials

CARISA (Combination Assessment of Ranolazine In Stable Angina): This randomized,
 double-blind, placebo-controlled trial evaluated ranolazine (750 mg and 1000 mg twice daily)



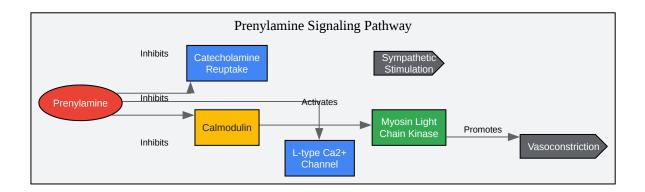
as an add-on therapy to standard antianginal treatment (atenolol, amlodipine, or diltiazem). The primary endpoint was the change in symptom-limited exercise duration.

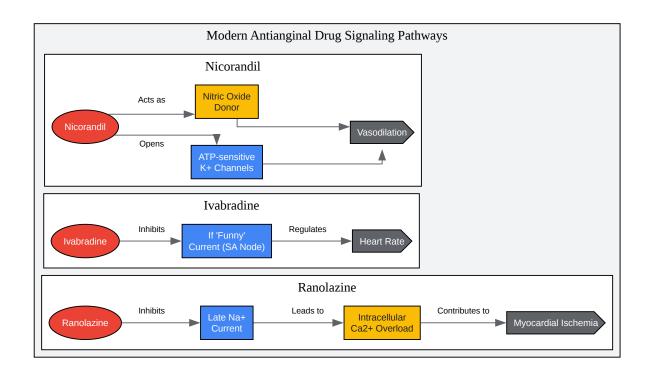
- ERICA (Efficacy of Ranolazine In Chronic Angina): This trial assessed the efficacy of ranolazine (1000 mg twice daily) in patients with stable angina who were already receiving the maximum recommended dose of amlodipine. The primary endpoint was the frequency of angina attacks.
- INITIATIVE (INternational Trial on the Anti-anginal effects of IVabradinE): This was a
 randomized, double-blind, parallel-group study comparing the efficacy and safety of
 ivabradine (5, 7.5, and 10 mg twice daily) with placebo. The primary efficacy criteria were
 changes in total exercise duration and time to 1-mm ST segment depression during an
 exercise tolerance test.
- IONA (Impact Of Nicorandil in Angina): This large-scale, randomized, double-blind, placebocontrolled trial investigated the effect of nicorandil (20 mg twice daily) on the incidence of major coronary events in high-risk patients with stable angina. The primary endpoint was a composite of coronary heart disease death, non-fatal myocardial infarction, or unplanned hospital admission for cardiac chest pain.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

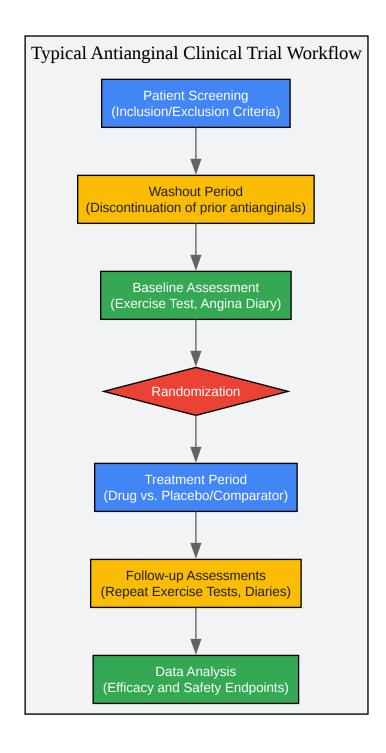
The following diagrams illustrate the cellular mechanisms of action of these antianginal drugs and a typical workflow for a clinical trial in this therapeutic area.











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